Baseline Antiproliferative Activity: Parent Compound (1) vs. Optimized Derivative (19) in A375 Melanoma Cells
The parent compound N-[4-(3-Aminophenyl)-2-thiazolyl]acetamide (1) establishes the baseline activity for this scaffold. Its optimized derivative (19), featuring a fully reduced side chain, demonstrates a marked improvement in potency. This comparison highlights the parent scaffold's essential role as a starting point for medicinal chemistry optimization .
| Evidence Dimension | Cytotoxicity (Cell Viability Reduction) |
|---|---|
| Target Compound Data | Cell viability of 25.6% at 10 µM (parent compound 1) |
| Comparator Or Baseline | Optimized derivative (compound 19): Cell viability < 1.0% at 10 µM |
| Quantified Difference | Derivative 19 reduces cell viability by >24.6 percentage points compared to parent compound 1, achieving near-complete cell death. |
| Conditions | A375 human melanoma cell line, 48 h treatment, assessed by trypan blue exclusion assay . |
Why This Matters
This data quantifies the foundational activity of the parent scaffold and provides a clear benchmark for SAR studies, essential for researchers procuring the compound for optimization efforts.
